Preclinical Profile of Fasudil Mesylate: A Technical Guide
Preclinical Profile of Fasudil Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Fasudil mesylate, a potent Rho-kinase (ROCK) inhibitor. The information presented herein is curated from a range of preclinical studies, offering insights into its mechanism of action, efficacy across various disease models, and pharmacokinetic profile.
Core Mechanism of Action
Fasudil mesylate's primary pharmacological activity is the inhibition of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in various cellular functions.[1] Activated by the small GTPase RhoA, ROCK influences the phosphorylation of downstream targets like myosin light chain (MLC), leading to increased smooth muscle contraction and vasoconstriction.[1] By inhibiting ROCK, Fasudil prevents MLC phosphorylation, resulting in smooth muscle relaxation and vasodilation.[1][2] This mechanism underpins its therapeutic effects in conditions characterized by vasoconstriction, such as cerebral vasospasm.[1] Beyond its vasodilatory effects, ROCK inhibition by Fasudil also impacts cell motility, proliferation, apoptosis, and inflammation, suggesting its potential in a wider range of therapeutic areas including cancer and neurodegenerative diseases.[1][3][4]
Signaling Pathway
The central signaling pathway modulated by Fasudil is the RhoA/ROCK pathway. A simplified representation of this pathway and the inhibitory action of Fasudil is depicted below.
Preclinical Efficacy in Various Disease Models
Fasudil has demonstrated therapeutic potential in a wide array of preclinical models, spanning cardiovascular diseases, neurological disorders, and oncology.
Cardiovascular Effects
In numerous preclinical models of cardiovascular diseases, including hypertension, pulmonary hypertension, and ischemia-reperfusion injury, ROCK inhibitors like Fasudil have shown significant efficacy.[4] These effects are attributed to the reduction of vascular smooth muscle hypercontraction, attenuation of endothelial dysfunction, and decreased inflammatory cell recruitment.[4] A meta-analysis of 19 preclinical studies on myocardial ischemia/reperfusion injury in animal models revealed that Fasudil treatment significantly reduced myocardial infarct size, lowered cardiac enzyme levels, and improved systolic and diastolic functions.[5][6]
| Disease Model | Animal Model | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion | Rat | Reduced myocardial infarct size, decreased cardiac enzymes, improved systolic and diastolic functions. | [5][6] |
| Metabolic Syndrome | Rat | Ameliorated systolic blood pressure, improved glycemic indices, and reduced serum LDL, Rho kinase, and BNP levels. | [7] |
| Myocardial Preconditioning | Rat | High dose (10 mg/kg) produced cardioprotective effects against arrhythmias and reduced infarct size. | [8] |
Neuroprotective Effects
Fasudil has been investigated for its neuroprotective potential in models of brain ischemia-reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), Fasudil mesylate decreased neurological deficits and reduced cerebral infarct size.[9][10] These effects are potentially mediated by the augmentation of eNOS protein expression and inhibition of iNOS protein expression.[9] In vitro studies using rat brain slices subjected to oxygen-glucose deprivation (OGD) showed that Fasudil increased neuronal cell viability by 40% in the cortex and 61% in the hippocampus.[9][10]
| Disease Model | Animal/Cell Model | Key Quantitative Data | Key Mechanisms | Reference |
| Brain Ischemia-Reperfusion (MCAO) | Rat | Significantly smaller cerebral infarct size. | Restored eNOS expression, reduced iNOS expression. | [9][10] |
| Oxygen-Glucose Deprivation | Rat brain slices | Increased neuronal viability by 40% (cortex) and 61% (hippocampus). Increased SOD activity by 50% (cortex) and 58% (hippocampus). | Inhibition of iNOS activity and oxidative stress. | [9][10] |
| Ischemic Neuronal Apoptosis | Rat (MCAO) | Significantly decreased infarct area, neuronal apoptosis, and caspase-3 activity. | Maintained postischemic Akt activity, decreased PTEN and ROCK activity. | [11] |
Anti-Tumor Activity
Preclinical studies have highlighted the potential of Fasudil in cancer therapy, primarily through the inhibition of tumor cell migration, invasion, and metastasis.[1][3] In various cancer cell lines, Fasudil has been shown to modify tumor cell morphology and inhibit anchorage-independent growth.[3]
| Cancer Model | Animal/Cell Model | Key Quantitative Data | Reference |
| Peritoneal Dissemination | Mouse (MM1) | Reduced tumor burden and ascites production by >50%. | [3][12] |
| Experimental Lung Metastasis | Mouse (HT1080) | Decreased lung nodules by approximately 40%. | [3][12] |
| Orthotopic Breast Cancer | Mouse (MDA-MB-231) | 3-fold more tumor-free mice in the Fasudil-treated group versus control. | [3][12] |
| Small-Cell Lung Cancer | NCI-H1339 cells | IC50 of 76.04 µg/mL for proliferation inhibition. | [13] |
| Non-Small Cell Lung Cancer | H1975, HCC827, PC9 cells | Dose-dependent inhibition of cell proliferation. | [14] |
Analgesic Effects
Fasudil has been evaluated in preclinical models of neuropathic and inflammatory pain. At a dose of 30 mg/kg, it significantly attenuated mechanical allodynia in models of spinal nerve ligation (77%), chronic constriction injury (53%), and capsaicin-induced secondary mechanical hypersensitivity (63%).[15] The ED50 was determined to be 10.8 mg/kg in the spinal nerve ligation model and 5.7 mg/kg in an osteoarthritis pain model.[15]
| Pain Model | Animal Model | Dose | Key Quantitative Data | Reference |
| Spinal Nerve Ligation (SNL) | Rat | 30 mg/kg | 77% attenuation of mechanical allodynia. | [15] |
| Chronic Constriction Injury (CCI) | Rat | 30 mg/kg | 53% attenuation of mechanical allodynia. | [15] |
| Osteoarthritis (OA) Pain | Rat | - | ED50 of 5.7 mg/kg. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of Fasudil.
In Vitro ROCK Inhibition Assay
A common method to determine the inhibitory activity of Fasudil on ROCK is a cell-free kinase assay.
Animal Model of Liver Fibrosis
The anti-fibrotic effects of Fasudil have been investigated in a thioacetamide (TAA)-induced liver fibrosis model in mice.
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Animal Model: Male C57BL/6 mice.
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Induction of Fibrosis: Administration of TAA at 200 mg/kg once every 3 days for a total of 12 times.[16]
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Treatment: One week after the start of TAA induction, Fasudil (10 mg/kg) is administered intraperitoneally once a day for 3 weeks.[16]
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Assessments:
Pharmacokinetics
The pharmacokinetic profile of Fasudil has been characterized in rats and dogs. Studies show that Fasudil is rapidly distributed and eliminated from the body.[17] In rats, the pharmacokinetic behavior is dose-dependent in the range of 2-6 mg/kg.[18] A significant gender difference in the pharmacokinetics of Fasudil has been observed in rats, but not in beagle dogs.[18]
| Species | Dose | Key Pharmacokinetic Parameters | Reference |
| Rat | 3, 6, 12 mg/kg (IV) | Terminal half-life (t1/2β): 24.9 - 41.3 min | [17] |
| Rat | 6 mg/kg (IV) | Highest concentrations in lung, kidney, spleen, and intestine at 5 and 20 min post-dosing. | [17] |
| Rat | 6 mg/kg (IV) | Excretion: 41.1% in urine, 6.4% in feces, 38.4% in bile. | [17] |
| Rat | - | Plasma protein binding: 53.2% | [17] |
Conclusion
The preclinical data for Fasudil mesylate demonstrates a robust profile as a ROCK inhibitor with significant therapeutic potential across a spectrum of diseases. Its well-defined mechanism of action, coupled with demonstrated efficacy in models of cardiovascular disease, neurological injury, cancer, and pain, underscores its versatility. The available pharmacokinetic data provides a solid foundation for translational studies. Further research to explore its full therapeutic utility and to optimize dosing regimens for different indications is warranted.
References
- 1. What is the mechanism of Fasudil mesylate? [synapse.patsnap.com]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 6. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fasudil, a Rho kinase inhibitor, attenuates cardiovascular changes in an experimental rat model of metabolic syndrome via modulation of PCSK9 and BNP. [fumj.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective potential of fasudil mesylate in brain ischemia-reperfusion injury of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Fasudil Mesylate in Brain Ischemia-Reperfusion Injury of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-kinase inhibitor, fasudil, prevents neuronal apoptosis via the Akt activation and PTEN inactivation in the ischemic penumbra of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Fasudil in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fasudil prevents liver fibrosis via activating natural killer cells and suppressing hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]
- 18. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
